Cathepsin K Inhibitory Potency: Piperidine-3-carboxamide Core Enables Sub-Micromolar Activity in Optimized Derivatives
The piperidine-3-carboxamide core, when appropriately substituted, yields potent cathepsin K inhibitors with defined structure-activity relationships. Compound H-9, a piperidine-3-carboxamide derivative, demonstrated an IC50 value of 0.08 µM against cathepsin K, representing an optimized derivative of the core scaffold [1]. While this represents class-level inference rather than direct data for the unsubstituted parent compound, it establishes the scaffold's capacity for high-potency derivatization. The unsubstituted piperidine-3-carboxamide hydrochloride serves as the synthetic entry point for generating such derivatives through N-alkylation or amide functionalization.
| Evidence Dimension | Cathepsin K inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured for unsubstituted piperidine-3-carboxamide hydrochloride |
| Comparator Or Baseline | Optimized derivative H-9: IC50 = 0.08 µM; Clinical comparator MIV-711: comparable anti-bone resorption effects |
| Quantified Difference | H-9 demonstrated anti-bone resorption effects comparable to MIV-711 (phase 2a cathepsin K inhibitor) |
| Conditions | Enzymatic assay against cathepsin K; in vitro bone resorption assay |
Why This Matters
Procurement of the hydrochloride salt provides the validated core scaffold required for generating cathepsin K inhibitors with demonstrated sub-micromolar potency comparable to clinical-stage candidates.
- [1] Wang Y, et al. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules. 2024;29(17):4011. PMID: 39274859; PMCID: PMC11396514. View Source
